molecular formula C37H47N3O7S B15124911 N-[3-[3-[bis(4-methoxyphenyl)-phenylmethoxy]-2-hydroxypropoxy]propyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide

N-[3-[3-[bis(4-methoxyphenyl)-phenylmethoxy]-2-hydroxypropoxy]propyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide

Cat. No.: B15124911
M. Wt: 677.9 g/mol
InChI Key: UKTBLIWVTJDGHP-UHFFFAOYSA-N
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Description

“N-[3-[3-[bis(4-methoxyphenyl)-phenylmethoxy]-2-hydroxypropoxy]propyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide” is a complex organic compound that features multiple functional groups, including methoxy, hydroxy, and amide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-[3-[3-[bis(4-methoxyphenyl)-phenylmethoxy]-2-hydroxypropoxy]propyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide” likely involves multiple steps, including the formation of the core structure and the introduction of various functional groups. Typical synthetic routes may include:

    Formation of the Core Structure: This could involve the condensation of appropriate starting materials to form the hexahydrothieno[3,4-d]imidazole core.

    Functional Group Introduction:

Industrial Production Methods

Industrial production of such a complex compound would require optimization of reaction conditions to maximize yield and purity. This might involve:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) under mild conditions.

    Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).

    Substitution: Reagents like NaOH (Sodium hydroxide) or KOH (Potassium hydroxide) in polar solvents.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the amide group would yield an amine.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for synthesizing more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

In biology, the compound could be studied for its potential biological activity. The presence of the hexahydrothieno[3,4-d]imidazole core suggests it might interact with biological targets such as enzymes or receptors.

Medicine

In medicine, the compound could be investigated for its potential therapeutic effects. Its structure suggests it might have activity against certain diseases or conditions.

Industry

In industry, the compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms could include:

    Enzyme Inhibition: The compound might inhibit the activity of certain enzymes by binding to their active sites.

    Receptor Modulation: The compound might modulate the activity of receptors by binding to them and altering their signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-[3-[3-[bis(4-methoxyphenyl)-phenylmethoxy]-2-hydroxypropoxy]propyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)butanamide: Similar structure but with a butanamide group instead of a pentanamide group.

    N-[3-[3-[bis(4-methoxyphenyl)-phenylmethoxy]-2-hydroxypropoxy]propyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)hexanamide: Similar structure but with a hexanamide group instead of a pentanamide group.

Uniqueness

The uniqueness of “N-[3-[3-[bis(4-methoxyphenyl)-phenylmethoxy]-2-hydroxypropoxy]propyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide” lies in its specific combination of functional groups and the hexahydrothieno[3,4-d]imidazole core, which may confer unique chemical and biological properties.

Properties

Molecular Formula

C37H47N3O7S

Molecular Weight

677.9 g/mol

IUPAC Name

N-[3-[3-[bis(4-methoxyphenyl)-phenylmethoxy]-2-hydroxypropoxy]propyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide

InChI

InChI=1S/C37H47N3O7S/c1-44-30-17-13-27(14-18-30)37(26-9-4-3-5-10-26,28-15-19-31(45-2)20-16-28)47-24-29(41)23-46-22-8-21-38-34(42)12-7-6-11-33-35-32(25-48-33)39-36(43)40-35/h3-5,9-10,13-20,29,32-33,35,41H,6-8,11-12,21-25H2,1-2H3,(H,38,42)(H2,39,40,43)

InChI Key

UKTBLIWVTJDGHP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC(COCCCNC(=O)CCCCC4C5C(CS4)NC(=O)N5)O

Origin of Product

United States

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